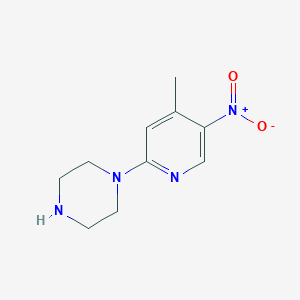
N-(4-amino-3,5-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-3,5-difluorophenyl)acetamide is an organic compound characterized by the presence of an acetamide group attached to a difluorinated phenyl ring with an amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-3,5-difluorophenyl)acetamide typically involves the following steps:
Nitration: The starting material, 3,5-difluoroaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acetylation: The resulting 4-amino-3,5-difluoroaniline is acetylated using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 3,5-difluoroaniline are nitrated using concentrated nitric acid.
Catalytic Reduction: The nitro compound is reduced using catalytic hydrogenation, which is more efficient for large-scale production.
Acetylation: The final acetylation step is carried out in large reactors with acetic anhydride.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-3,5-difluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to remove the acetamide group, yielding 4-amino-3,5-difluoroaniline.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or iron powder with hydrochloric acid.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-amino-3,5-difluoroaniline.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
N-(4-amino-3,5-difluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a drug candidate.
Industrial Chemistry: It serves as a precursor for the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(4-amino-3,5-difluorophenyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-amino-3,5-dichlorophenyl)acetamide: Similar structure but with chlorine atoms instead of fluorine.
N-(4-amino-3,5-dimethylphenyl)acetamide: Similar structure but with methyl groups instead of fluorine.
N-(4-amino-3,5-dihydroxyphenyl)acetamide: Similar structure but with hydroxyl groups instead of fluorine.
Uniqueness
N-(4-amino-3,5-difluorophenyl)acetamide is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in medicinal and industrial chemistry.
Properties
CAS No. |
3743-90-6 |
|---|---|
Molecular Formula |
C8H8F2N2O |
Molecular Weight |
186.16 g/mol |
IUPAC Name |
N-(4-amino-3,5-difluorophenyl)acetamide |
InChI |
InChI=1S/C8H8F2N2O/c1-4(13)12-5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3,(H,12,13) |
InChI Key |
CYDUENKPQYGBDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



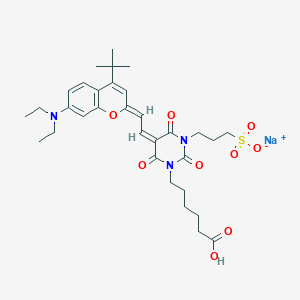

![5-Bromo-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B15199566.png)
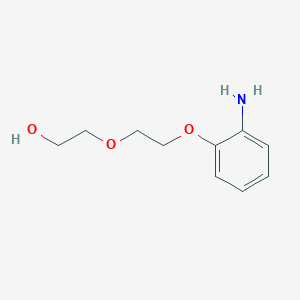
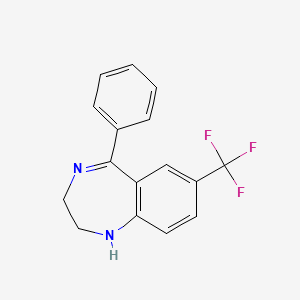
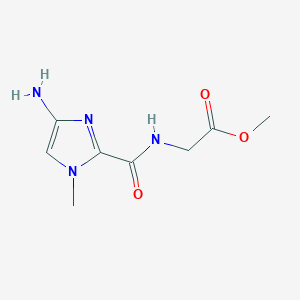
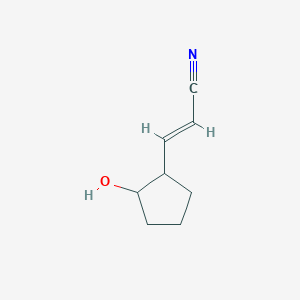
![4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15199604.png)


![5-Bromo-2-(difluoromethyl)-7-methylbenzo[b]thiophene](/img/structure/B15199622.png)
